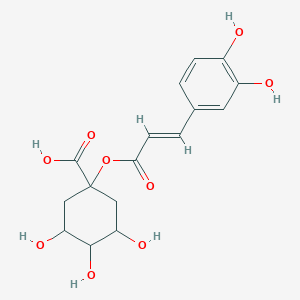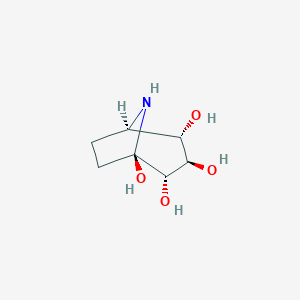
Chlorophylle
Vue d'ensemble
Description
Chlorophyll is a green pigment found in virtually all photosynthetic organisms, including green plants, cyanobacteria, and algae. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. Chlorophyll absorbs energy from light, which is then used to convert carbon dioxide into carbohydrates .
Applications De Recherche Scientifique
Chlorophyll has a wide range of scientific research applications. In chemistry, it is used as a natural dye and a photosensitizer in photochemical reactions . In biology, chlorophyll is essential for studying photosynthesis and plant physiology . In medicine, chlorophyll and its derivatives are investigated for their potential antioxidant, anti-inflammatory, and anticancer properties . In industry, chlorophyll is used as a natural food coloring agent and in the production of health supplements .
Mécanisme D'action
Target of Action
Chlorophyll’s primary target is light, specifically sunlight . It is a pigment that gives plants their green color and helps them create their own food through photosynthesis .
Mode of Action
Chlorophyll absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . Chlorophyll and the complex of proteins it is associated with transfer electrons to molecules like ATP and NADPH, which can hold energy in bonds .
Biochemical Pathways
The Chlorophyll biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes . The formation of Chlorophyll can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of Chlorophyll and heme; formation of a pyrrole ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrapyrrole having inversion of ring D, i.e., uroporphyrinogen III; synthesis of protoporphyrin IX via several decarboxylation and oxygenation reactions, and insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of Chlorophyll .
Pharmacokinetics
Chlorophyll and its semi-synthetic mixture of water-soluble sodium copper salts derived from chlorophyll, known as Sodium Copper Chlorophyllin (SCC), have been shown to limit the uptake and bioavailability of certain carcinogens in vivo . A cross-over study in three volunteers that used accelerator mass spectrometry to study the pharmacokinetics of an ultra-low dose of aflatoxin-B1 found a 150-mg dose of either SCC or chlorophyll could decrease absorption of aflatoxin-B1 .
Result of Action
The process of photosynthesis, facilitated by chlorophyll, produces oxygen, which is released by the plant into the air . The energy absorbed from light is used to convert carbon dioxide (absorbed from the air) and water into glucose, a type of sugar . This glucose is then used by the plant to make new leaves and other plant parts .
Action Environment
The action of chlorophyll is influenced by environmental factors such as light. Chlorophyll absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . The visible spectrum is the only part of the electromagnetic spectrum that can be seen by the human eye. It includes electromagnetic radiation whose wavelength is between about 400 nm and 700 nm . Red light has the longest wavelength and the least energy, while violet light has the shortest wavelength and the most energy .
Analyse Biochimique
Biochemical Properties
Chlorophyll plays a vital role in biochemical reactions, particularly in photosynthesis, where it absorbs light energy and converts it into chemical energy. It interacts with various enzymes and proteins, including those involved in the electron transport chain. The nature of these interactions is primarily driven by the energy transfer from chlorophyll to these biomolecules .
Cellular Effects
Chlorophyll has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, chlorophyll is essential for photosynthetic cells in plants, where it plays a critical role in capturing light energy and converting it into chemical energy .
Molecular Mechanism
The molecular mechanism of action of chlorophyll is primarily through its role in photosynthesis. It absorbs light energy, which excites its electrons and initiates the process of energy transfer. This energy is then used to drive the synthesis of ATP and NADPH, which are essential for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorophyll can change over time. For instance, when light sufficient to drive photosynthesis is applied to a leaf after a period of darkness, there is a transient rise in the level of chlorophyll fluorescence . This indicates the reduction of electron carriers in the thylakoid membrane .
Metabolic Pathways
Chlorophyll is involved in several metabolic pathways, particularly photosynthesis. It interacts with various enzymes and cofactors in these pathways. For instance, it plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy and initiates the process of energy transfer .
Transport and Distribution
Within cells and tissues, chlorophyll is primarily located in the chloroplasts, where it is involved in photosynthesis. It is transported and distributed within these cells through various transporters and binding proteins .
Subcellular Localization
The subcellular localization of chlorophyll is primarily in the chloroplasts, specifically in the thylakoid membranes. Here, it is involved in the light-dependent reactions of photosynthesis. Chlorophyll’s activity and function are directly related to its location within these cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorophyll can be extracted from plant material using various solvents. Common methods include grinding the plant material with acetone, ethanol, or methanol, followed by centrifugation to separate the chlorophyll-containing supernatant . For large-scale preparations, techniques such as dioxane precipitation and column chromatography are employed .
Industrial Production Methods: Industrial production of chlorophyll involves the extraction from plant sources, typically using solvents like acetone or ethanol. The plant material is ground, and the chlorophyll is extracted using the chosen solvent. The extract is then purified using techniques such as liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorophyll undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of chlorophyll to pheophytin, which involves the removal of the central magnesium ion .
Common Reagents and Conditions: Common reagents used in chlorophyll reactions include acids and bases for pH adjustments, and solvents like acetone and ethanol for extraction and purification. The oxidation of chlorophyll typically requires the presence of oxygen or other oxidizing agents .
Major Products Formed: The major products formed from chlorophyll reactions include pheophytin, chlorophyllide, and various chlorophyll derivatives. These products are often used in further biochemical studies and applications .
Comparaison Avec Des Composés Similaires
Chlorophyll is unique among pigments due to its central role in photosynthesis. Similar compounds include other photosynthetic pigments like carotenoids and phycobilins. Carotenoids absorb light in the blue and green regions of the spectrum, complementing the light absorption of chlorophyll . Phycobilins, found in cyanobacteria and red algae, absorb light in the orange and red regions . These pigments work together with chlorophyll to maximize the efficiency of light absorption in photosynthetic organisms .
List of Similar Compounds:- Carotenoids
- Phycobilins
- Chlorophyll b
- Chlorophyll c
- Chlorophyll d
- Chlorophyll e
Chlorophyll’s unique structure and function make it indispensable for photosynthesis and a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
479-61-8 |
|---|---|
Formule moléculaire |
C55H73MgN4O5+ |
Poids moléculaire |
894.5 g/mol |
Nom IUPAC |
magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H74N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3;/q;+2/p-1/b34-26+,44-28?,46-29?,47-30?,52-50?;/t32-,33-,37+,41+,51-;/m1./s1 |
Clé InChI |
BAPACHZCGHDRCQ-VZWGJMBDSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
SMILES isomérique |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |
melting_point |
117 - 120 °C |
| 479-61-8 1406-65-1 |
|
Description physique |
Waxy blue-black solid; [Merck Index] |
Pictogrammes |
Health Hazard |
Numéros CAS associés |
18025-08-6 |
Synonymes |
chlorophyll a chlorophyll a2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)








